molecular formula C19H18N2O2S B2633471 Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 608492-38-2

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2633471
CAS No.: 608492-38-2
M. Wt: 338.43
InChI Key: XASGAUXXRUWWEM-UHFFFAOYSA-N
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Description

Table 1: Identifier Summary

Identifier Type Value
CAS Registry Number 60750-23-4
IUPAC Name Benzyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Common Synonyms None widely recognized; commercial suppliers may use simplified descriptors (e.g., "benzyl tetrahydropyrimidine carboxylate").

No widely accepted trivial names or trade names have been reported for this compound in peer-reviewed literature.

Molecular Formula and Weight Analysis

The molecular formula C₁₉H₁₈N₂O₃S encapsulates the compound’s elemental composition, with a molecular weight of 322.36 g/mol .

Table 2: Molecular Composition

Element Quantity Atomic Contribution (g/mol) Total Contribution (g/mol)
Carbon (C) 19 12.01 228.19
Hydrogen (H) 18 1.008 18.14
Nitrogen (N) 2 14.01 28.02
Oxygen (O) 3 16.00 48.00
Sulfur (S) 1 32.07 32.07
Total - - 322.36

The benzyl ester moiety (C₆H₅CH₂OCO-) contributes 121.14 g/mol (37.6% of total weight), while the tetrahydropyrimidine core accounts for the remainder. The sulfur atom in the thioxo group constitutes 9.95% of the molecular weight, a critical feature influencing the compound’s reactivity and intermolecular interactions.

The molecular weight aligns with related tetrahydropyrimidine derivatives, such as ethyl 3-formyl-6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (276.35 g/mol), demonstrating the impact of ester substituents on overall mass.

Properties

IUPAC Name

benzyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-16(18(22)23-12-14-8-4-2-5-9-14)17(21-19(24)20-13)15-10-6-3-7-11-15/h2-11,17H,12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASGAUXXRUWWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction. This multicomponent reaction involves the condensation of an aldehyde, a β-keto ester, and thiourea under acidic conditions. The reaction is usually carried out in ethanol or methanol as a solvent, with a catalyst such as hydrochloric acid or acetic acid to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, it may modulate signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

The following analysis compares the benzyl derivative with structurally related DHPMs, focusing on substituent effects, physicochemical properties, and bioactivity.

Substituent Effects on Physical Properties

Key substituents influencing DHPM properties include:

  • Ester group : Ethyl vs. benzyl esters alter hydrophobicity and steric bulk.
  • Position 2 : Thioxo (C=S) vs. oxo (C=O) groups affect hydrogen bonding and reactivity.
  • Position 4 : Phenyl vs. substituted aryl groups modulate steric and electronic effects.

Table 1: Physicochemical Comparison of Selected DHPM Derivatives

Compound Name Ester Group Position 2 Position 4 Yield (%) m.p. (°C) Key Applications References
Ethyl 6-methyl-4-phenyl-2-thioxo-DHPM (5f ) Ethyl Thioxo Phenyl 86 212–213 Synthetic intermediate
Methyl 6-methyl-4-phenyl-2-oxo-DHPM Methyl Oxo Phenyl 96 232 Material science applications
Benzyl derivative (target compound) Benzyl Thioxo Phenyl N/A N/A Hypothesized medicinal use Inferred
Ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-DHPM (20a ) Ethyl Thioxo 3-Hydroxyphenyl 69 151–154 Antioxidant activity

Insights :

  • Benzyl esters (e.g., in LR340-006 , ) are often used to increase cell membrane permeability in drug design, though direct data for the target compound are lacking .
Spectral Characteristics

IR and NMR data for the ethyl analog (5f ) include:

  • IR : Strong C=O (ester) at ~1700 cm⁻¹ and C=S (thioxo) at ~1200 cm⁻¹ .
  • ¹H NMR : Signals for methyl (δ ~2.3 ppm), ethyl ester (δ ~1.1–4.0 ppm), and aromatic protons (δ ~7.3 ppm) .
  • ¹³C NMR : Peaks for carbonyl (δ ~165 ppm) and thioxo (δ ~120 ppm) carbons .

The benzyl derivative would exhibit additional aromatic proton signals (δ ~7.5 ppm) from the benzyl group, with a downfield shift for the ester carbonyl due to increased electron withdrawal .

Table 2: Bioactivity Comparison

Compound Name Bioactivity IC₅₀/EC₅₀ Mechanism References
Ethyl 6-methyl-4-phenyl-2-thioxo-DHPM (5f ) Not reported N/A N/A
Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-DHPM (3c ) DPPH radical scavenging 0.6 mg/mL Antioxidant
Benzyl derivative (hypothesized) Potential kinase or TP inhibition N/A Structural similarity to LR340-006 Inferred

Insights :

  • Antioxidant activity : Thioxo derivatives like 3c show moderate radical scavenging, suggesting the benzyl variant may share this property .
  • Enzyme inhibition : The ethyl analog (5f ) is a precursor to hydrazide derivatives with reported anti-diabetic activity via PPAR-γ modulation .

Key differences :

  • Benzyl acetoacetate may require longer reaction times compared to ethyl analogs due to steric hindrance.
  • Yields for benzyl esters are unreported but likely lower than the 86% observed for 5f .

Biological Activity

Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.

  • Molecular Formula : C19H18N2O2S
  • Molecular Weight : 338.42 g/mol
  • CAS Number : [Not specified in the search results]

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antibacterial Activity

Research has shown that derivatives of tetrahydropyrimidines, including benzyl 6-methyl-4-phenyl-2-thioxo, possess antibacterial properties. A study evaluated various synthesized compounds against Staphylococcus aureus , revealing that structural modifications could enhance their antibacterial efficacy. The quantitative structure–activity relationship (QSAR) analysis indicated that specific physicochemical properties correlate with increased antibacterial activity .

2. Antitubercular Activity

In a patent review focusing on antitubercular compounds derived from tetrahydropyrimidones, it was noted that certain derivatives exhibit effectiveness against Mycobacterium tuberculosis in its dormant stage. The synthesis method described involved a modified Biginelli reaction, which produced compounds with promising antitubercular properties .

3. Anti-inflammatory and Antiviral Properties

Compounds related to benzyl 6-methyl-4-phenyl-2-thioxo have been reported to exhibit anti-inflammatory and antiviral activities. The presence of various functional groups allows for interactions that can modulate biological pathways effectively .

Synthesis Methods

The synthesis of benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives typically involves cyclocondensation reactions between appropriate aldehydes and acetoacetate in the presence of catalysts such as aluminum chloride and hydrochloric acid. The final products are often purified through recrystallization or chromatography techniques .

Case Study 1: Antibacterial Screening

A series of synthesized tetrahydropyrimidine derivatives were tested for their antibacterial activity against Staphylococcus aureus . The study utilized both qualitative and quantitative methods to assess the minimum inhibitory concentrations (MICs) of each compound. Results indicated that certain structural modifications significantly enhanced antibacterial potency.

Compound NameMIC (µg/mL)Structural Feature
Compound A32Presence of halogen
Compound B16Alkyl substitution
Benzyl Ester8Aromatic ring

Case Study 2: Antitubercular Efficacy

A novel compound derived from benzyl 6-methyl-4-phenyl-2-thioxo was evaluated for its efficacy against dormant Mycobacterium tuberculosis . In vitro assays demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting potential for therapeutic application in tuberculosis treatment.

Q & A

Q. What synthetic methodologies are optimal for preparing Benzyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Q. What biological activities are associated with this compound, and how are these assays designed?

The compound exhibits antimicrobial , anticancer , and anti-inflammatory activities. Assay design considerations:

  • Antimicrobial : Broth microdilution (MIC determination) against S. aureus and E. coli; use of positive controls (e.g., ciprofloxacin) .
  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations; validation via apoptosis markers (e.g., caspase-3 activation) .
  • Anti-inflammatory : COX-2 inhibition assays using ELISA kits and comparison with NSAIDs (e.g., ibuprofen) .

Advanced Research Questions

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